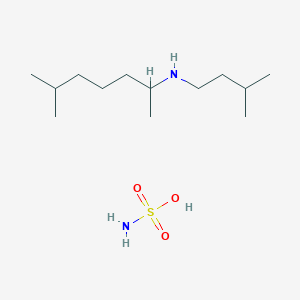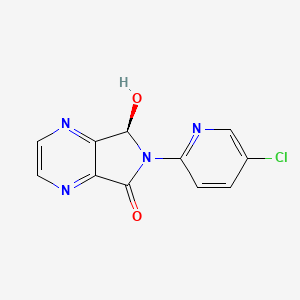
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitrile group, a nitrophenyl group, and a phenyl group, along with a thioxo group
Preparation Methods
The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm . This reaction affords pyrano[2,3-b]quinoline-3-carbonitrile derivatives, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the MAP kinase pathway, which is crucial in cell signaling and cancer progression . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- include:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyridine-3,5-dicarboxamides: . The uniqueness of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89451-45-6 |
|---|---|
Molecular Formula |
C18H11N3O2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O2S/c19-11-16-15(13-7-4-8-14(9-13)21(22)23)10-17(20-18(16)24)12-5-2-1-3-6-12/h1-10H,(H,20,24) |
InChI Key |
NGDBCOPITJYIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


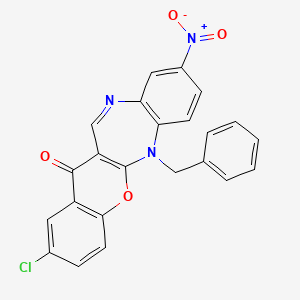
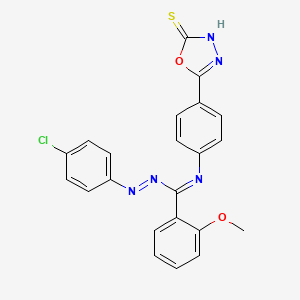

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
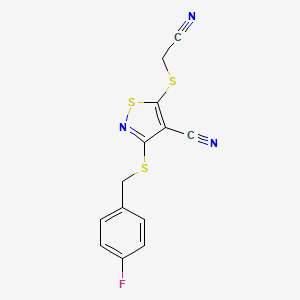
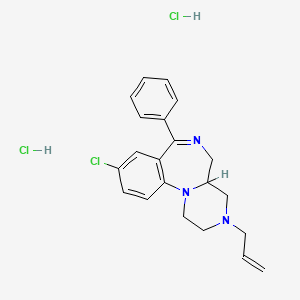
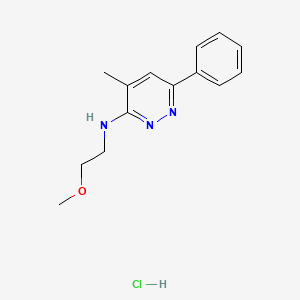
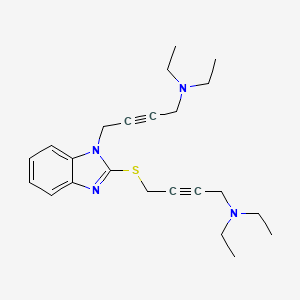
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
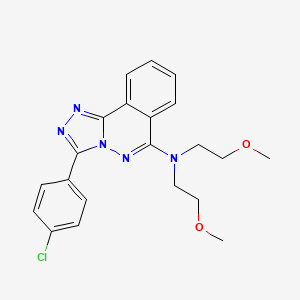
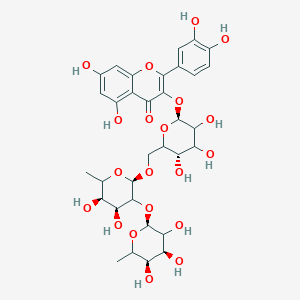
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
